
2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-chlorobenzoyl chloride with glycine can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and chlorination processes.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways and lead to specific therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-oxazole-4-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and binding properties.
2-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid: The chlorine is positioned differently, potentially altering its chemical behavior.
2-(3-Bromophenyl)-1,3-oxazole-4-carboxylic acid: The bromine substituent can introduce different electronic effects compared to chlorine.
Uniqueness
2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Biological Activity
2-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features an oxazole ring and a chlorinated phenyl group. The presence of the chlorine atom influences its chemical reactivity and biological interactions. The compound's molecular formula is C10H7ClN2O3 with a molecular weight of approximately 232.62 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can modulate metabolic pathways. For example, oxazole derivatives have been noted for their ability to interact with enzymes involved in inflammatory responses and cancer progression.
- Receptor Interaction : The oxazole moiety can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to receptors involved in various biological processes .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Oxazole derivatives are known for their antimicrobial properties. Studies suggest that the presence of chlorine atoms can enhance antibacterial activity against various pathogens .
Anticancer Potential
In vitro studies have shown that compounds with similar structures to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). This suggests potential for further development as anticancer agents .
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various oxazole derivatives against human cancer cell lines. It was found that certain derivatives exhibited IC50 values in the micromolar range, indicating significant anticancer activity. For instance, compounds structurally related to this compound showed promising results against MCF-7 cells .
Study 2: Enzyme Inhibition
Research indicated that oxazole derivatives could act as selective inhibitors of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Specific analogs demonstrated effective inhibition at nanomolar concentrations, suggesting a viable therapeutic pathway for targeting cancers .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Contains a chlorinated phenyl group | Potential anticancer and antimicrobial activity |
2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | Contains two chlorine atoms | Enhanced antibacterial properties |
5-(2,4-Dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | Different dichlorophenyl position | Potential distinct biological activities |
Properties
IUPAC Name |
2-(3-chlorophenyl)-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJFQHOUXXBLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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